molecular formula C8H5NO B1256649 Indol-2-one

Indol-2-one

Cat. No.: B1256649
M. Wt: 131.13 g/mol
InChI Key: QNLOWBMKUIXCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indol-2-one is an indolone.

Properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

indol-2-one

InChI

InChI=1S/C8H5NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5H

InChI Key

QNLOWBMKUIXCOW-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=O)N=C2C=C1

Canonical SMILES

C1=CC2=CC(=O)N=C2C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using Method C above, Ethyl-[(3R,4S,5R)-4-ethynyl-2,2,6-trimethyl-[1,3]-dioxan-5-yl]-carbamic acid tert-butyl ester (148.5 mg, 0.50 mmol) (Example 123C above) was coupled with (Z)-1,3-dihydro-5-fluoro-4-iodo-3-[(3-methoxy-1H-pyrrol-2-yl)methylene]-2H-indol-2-one (96 mg, 0.25 mmol) (Starting Material 6) using (Ph3P)4Pd (23.1 mg, 8 mol %) and Cul (5 mg) as catalyst in DMF (5 mL) and Et3N (5 mL) as solvent at 85° C. for 5 h to give the coupling product (137.2 mg, 99.2% after flash column purification). This coupling product (125 mg) was then treated with 50% of trifluoroacetic acid/CH2Cl2 (5 mL) and 0.5 mL of water at r.t. for 1 h. The reaction mixture was concentrated to about 2 mL and diluted with AcOEt (50 mL) and then quenched with 2 N NaOH. The organic layer was washed with brine and dried with Na2SO4. After concentration, the crude product (113.6 mg) was triturated with AcOEt/hexanes and the precipitate was collected by filtration to offer (Z)-1,3-Dihydro-4-[(3R,4S,5R)-3,5-dihydroxy-4-ethylamino-1-hexynyl]-5-fluoro-3-[(3-methoxy-1H-pyrrol-2-yl)methylene]-2H-indol-2-one (LLLLL) as a brown-orange solid. (Yield 29.5 mg, 31.6%). The filtrate was then purified via flash column chromatography (5%-10% MeOH in CH2Cl2) to give (R)-(Z)-1,3-Dihydro-4-[(5-ethylamino-6-methyl)-6H-pyran-2-yl]-5-fluoro-3-[(3-methoxy-1H-pyrrol-2-yl)methylene)]-2H-indol-2-one (MMMMM). (Yield 33.6 mg, 37.6%).
[Compound]
Name
Ethyl-[(3R,4S,5R)-4-ethynyl-2,2,6-trimethyl-[1,3]-dioxan-5-yl]-carbamic acid tert-butyl ester
Quantity
148.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.1 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

604 mg of 3-(3-amino-4-methoxyphenyl)-1-trifluoroacetyl piperidine were added with stirring under an inert atmosphere to 20 ml of methylene chloride and 0.26 ml of ethyl methylthioacetate cooled to -65° C., and then 0.24 ml of tert-butyl hypochlorite were added over 5 minutes. After stirring for an hour, 0.29 ml of triethylamine were added dropwise and the temperature was allowed to return to ambient. 5 ml of aqueous 2N hydrochloric acid were added and the mixture was stirred for an hour. The decanted organic phases were washed with water, dried and filtered. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica (eluent benzene--ethyl acetate 7-3) to obtain 580 mg of 1,3-dihydro-7-methoxy-3-methylthio-4-[1-trifluoroacetyl)-3-piperidinyl]-2H-indol-2-one which after crystallization from ethanol melted at ≈189° C.
Name
3-(3-amino-4-methoxyphenyl)-1-trifluoroacetyl piperidine
Quantity
604 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.29 mL
Type
solvent
Reaction Step Four
Quantity
0.26 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-(exo-Bicyclo 2.2.1!hept-2-yloxy)-4-methoxybenzaldehyde (677 mg, 2.75 mmol; disclosed in WO 87/06576 published Nov. 5, 1987), and 5-chloro-1-methyloxindole (500 mg, 2.75 mmol; Chemical Abstracts registry number 41192-33-0, were dissolved in 10 ml of methanol under an inert atmosphere. To this brown, homogeneous mixture was added 0.23 ml of pyrrolidine (2.75 mmol) via syringe. The reaction mixture was stirred at room temperature for ten hours. The solvent was then stripped off and the resulting yellow oil was purified via flash chromatography (1:1 ethyl ether/hexane) to provide the desired Z-adduct 3- 3-(bicyclo 2.2.1!hept-2-yloxy)-4-methoxyphenyl!methylene!-5-chloro-1,3-dihydro-1-methyl- 1α,2α(Z),4α!-2H-indol-2-one (125 mg, 11% yield) as a yellow solid (Example 1): m.p. 149°-151°. Analysis calculated for C24H24ClNO3 : C, 70.32; H, 5.90; N, 3.42. Found: C, 70.26; H, 5.87; N, 3.38. The corresponding E-adduct 3- 3-(bicyclo 2.2.1!hept-2-yloxy)-4-methoxyphenyl!methylene!-5-chloro-1,3-dihydro-1-methyl- 1α,2α(E),4α!-2H-indol-2-one (Example 2) was also obtained in 6% yield, m.p. 142°-144° C. Analysis calculated for C24H24ClNO3 : C, 70.32; H, 5.90; N, 3.42. Found: C, 70.34; H, 5.85; N, 3.36.
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
11%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indol-2-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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